REACTION_CXSMILES
|
[CH3:1][Si:2]([Cl:5])([Cl:4])[Cl:3].N.CCOCC>C1COCC1>[CH3:1][SiH:2]([Cl:4])[Cl:3].[CH3:1][Si:2]([Cl:5])([Cl:4])[Cl:3] |f:0.1|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
ceramic yield (by TGA to 950° C.) 56%
|
Type
|
CUSTOM
|
Details
|
gave soluble solid product in 82% yield, molecular weight 672 g/mol
|
Type
|
CUSTOM
|
Details
|
ceramic yield (by TGA) 69%
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][Si:2]([Cl:5])([Cl:4])[Cl:3].N.CCOCC>C1COCC1>[CH3:1][SiH:2]([Cl:4])[Cl:3].[CH3:1][Si:2]([Cl:5])([Cl:4])[Cl:3] |f:0.1|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
ceramic yield (by TGA to 950° C.) 56%
|
Type
|
CUSTOM
|
Details
|
gave soluble solid product in 82% yield, molecular weight 672 g/mol
|
Type
|
CUSTOM
|
Details
|
ceramic yield (by TGA) 69%
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |